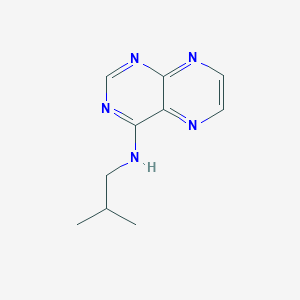

N-Isobutylpteridin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C10H13N5 |

|---|---|

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

N-(2-methylpropyl)pteridin-4-amine |

InChI |

InChI=1S/C10H13N5/c1-7(2)5-13-10-8-9(14-6-15-10)12-4-3-11-8/h3-4,6-7H,5H2,1-2H3,(H,12,13,14,15) |

InChI-Schlüssel |

ZYANYXYLKYVVOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CNC1=NC=NC2=NC=CN=C21 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-Isobutylpteridin-4-amin beinhaltet typischerweise die Reaktion von Pteridinderivaten mit Isobutylamin. Eine gängige Methode beinhaltet die nukleophile Substitution eines halogenierten Pteridins mit Isobutylamin unter basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol bei erhöhten Temperaturen durchgeführt, um die Substitutionsreaktion zu erleichtern.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von N-Isobutylpteridin-4-amin kontinuierliche Strömungsreaktoren umfassen, um eine gleichmäßige Produktqualität und Ausbeute zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Effizienz des Syntheseprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um hochreines N-Isobutylpteridin-4-amin zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-Isobutylpteridin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können N-Isobutylpteridin-4-amin in seine reduzierten Formen umwandeln.

Substitution: Nukleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pteridinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu N-Oxid-Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer Vielzahl von Pteridinderivaten führt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Isobutylpteridin-4-amine has been explored for its potential therapeutic applications, particularly in treating neurological disorders and cancer.

- Neurological Disorders: Research indicates that derivatives of pteridin compounds can inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-Isobutylpteridin-4-amine may serve as a scaffold for developing inhibitors of protein aggregation .

- Anticancer Activity: In vitro studies have demonstrated that N-Isobutylpteridin-4-amine exhibits cytotoxic effects against various cancer cell lines. The compound has shown promise in inducing apoptosis in breast cancer models, indicating its potential as an anticancer agent .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, which is crucial for modulating biochemical pathways:

- Mechanism of Action: N-Isobutylpteridin-4-amine can bind to the active sites of specific enzymes, inhibiting their activity. This characteristic is particularly useful in drug design for conditions where enzyme overactivity contributes to disease progression .

Case Studies

Several case studies have highlighted the therapeutic potential of N-Isobutylpteridin-4-amine:

Wirkmechanismus

The mechanism of action of N-Isobutylpteridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes involved in pteridine metabolism, thereby influencing cellular processes and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following comparison focuses on piperidine- and pyrimidine-based amines, which share functional group similarities or synthetic pathways with N-Isobutylpteridin-4-amine. These compounds are selected based on their structural motifs, molecular weights, and documented applications.

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

- Core Heterocycles: Pteridine vs. Substituent Effects:

- The isobutyl group in N-Isobutylpteridin-4-amine increases steric bulk and lipophilicity compared to smaller alkyl chains (e.g., propyl in ), which may affect membrane permeability and metabolic stability.

Electron-withdrawing groups (e.g., 4-iodophenyl in ) or aromatic systems (e.g., phenylpiperidine in ) alter electronic properties and binding kinetics.

Synthetic Pathways :

Biological Relevance :

Pharmacokinetic and Pharmacodynamic Considerations

- Lipophilicity : The isobutyl group in N-Isobutylpteridin-4-amine likely confers higher logP values than acetylated () or chlorobenzyl-substituted () analogs, impacting absorption and distribution.

- Metabolic Stability : Piperidine N-methylation (e.g., ) or acetylation () reduces susceptibility to oxidative metabolism, whereas the primary amine in N-Isobutylpteridin-4-amine may require protective strategies.

Biologische Aktivität

N-Isobutylpteridin-4-amine is a compound with potential biological significance, particularly in the field of medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

N-Isobutylpteridin-4-amine is a pteridine derivative characterized by an isobutyl group at the nitrogen position. Its molecular formula is , and it exhibits properties typical of pteridine compounds, which are known for their role in various biological processes.

The biological activity of N-Isobutylpteridin-4-amine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pteridine derivatives often interact with enzymes involved in metabolic pathways. Studies have shown that N-Isobutylpteridin-4-amine may inhibit specific enzymes related to nucleotide metabolism, impacting cellular proliferation and survival.

- Cytotoxic Effects : Preliminary research indicates that N-Isobutylpteridin-4-amine exhibits cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in malignant cells suggests potential as an anticancer agent.

- Modulation of Signal Transduction Pathways : This compound may influence key signaling pathways involved in cell growth and differentiation. For instance, it could modulate pathways related to cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits nucleotide metabolism enzymes | |

| Signal Transduction Modulation | Affects cell growth pathways |

Case Studies

Several case studies have explored the effects of N-Isobutylpteridin-4-amine on different biological systems:

- Cancer Cell Lines : In a study involving leukemia KG-1 cells, N-Isobutylpteridin-4-amine demonstrated significant cytotoxicity comparable to established anticancer drugs. The half-maximal inhibitory concentration (IC50) was determined to be in the micromolar range, indicating potent activity against these cells.

- Enzymatic Assays : The compound was tested for its ability to inhibit specific enzymes related to DNA synthesis and repair. Results indicated that N-Isobutylpteridin-4-amine effectively reduced enzyme activity, leading to decreased proliferation rates in treated cells.

- Animal Models : Preliminary in vivo studies have suggested that administration of N-Isobutylpteridin-4-amine can lead to tumor regression in xenograft models, further supporting its potential as an anticancer therapeutic.

Future Directions

Given its promising biological activities, further research is warranted to fully elucidate the mechanisms by which N-Isobutylpteridin-4-amine exerts its effects. Future studies should focus on:

- Pharmacokinetics and Pharmacodynamics : Understanding how the compound behaves in biological systems will be crucial for developing effective therapeutic applications.

- Clinical Trials : Rigorous clinical trials are necessary to assess safety, efficacy, and optimal dosing regimens for potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.